molecular formula C14H17N3O B8291497 1-(piperidin-4-yl)-1H-indole-6-carboxamide

1-(piperidin-4-yl)-1H-indole-6-carboxamide

Cat. No.: B8291497
M. Wt: 243.30 g/mol
InChI Key: WQQPTFGERCJBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-4-yl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-piperidin-4-ylindole-6-carboxamide

InChI

InChI=1S/C14H17N3O/c15-14(18)11-2-1-10-5-8-17(13(10)9-11)12-3-6-16-7-4-12/h1-2,5,8-9,12,16H,3-4,6-7H2,(H2,15,18)

InChI Key

WQQPTFGERCJBDQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CC3=C2C=C(C=C3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

43 g of benzyl 4-(6-carbamoyl-1H-indol-1-yl)piperidin-1-carboxylate was suspended in a mixed solution consisting of 400 ml of methanol and 600 ml of tetrahydrofuran. Thereafter, 3.3 g of 10% palladium carbon was added thereto. This suspension was substituted by hydrogen, and it was then stirred at room temperature. After completion of the reaction, 10% palladium carbon was filtered off from the reaction solution, and the reaction solution was then concentrated under a reduced pressure. Tetrahydrofuran was added to the residue, and the obtained mixture was concentrated again under a reduced pressure. Tetrahydrofuran was added to the generated residue, followed by stirring, so as to solidify the subject compound. Thereafter, tetrahydrofuran and ether were added thereto, followed by cooling on ice. The solidified subject compound was collected by filtration. The generated filtrate was concentrated, and thus, the subject compound was obtained in the same above manner. The total amount of the subject compounds was 25.2 g.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
3.3 g
Type
catalyst
Reaction Step Four
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

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